
2-Propanone, 1-(1-hydroxycyclopropyl)-
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Overview
Description
2-Propanone, 1-(1-hydroxycyclopropyl)- is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
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Q & A
Q. (Basic) What synthetic methodologies are effective for preparing 2-propanone, 1-(1-hydroxycyclopropyl)-, and what challenges arise due to the cyclopropane moiety?
Answer:
The synthesis of 2-propanone derivatives with cyclopropane substituents often involves cyclopropanation strategies, such as the addition of carbenes to alkenes or ring-opening reactions of strained intermediates. For example, the cyclopropane ring in similar compounds (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) is synthesized via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling . Key challenges include:
- Ring strain : The cyclopropane group’s high angular strain can lead to unintended ring-opening during reactions.
- Steric hindrance : The hydroxycyclopropyl group may impede nucleophilic or electrophilic attacks at the ketone carbonyl.
- Functional group compatibility : Protecting groups (e.g., silyl ethers) may be required to stabilize the hydroxyl group during synthesis.
Methodological recommendations include using low-temperature conditions for cyclopropanation and spectroscopic monitoring (e.g., NMR) to track ring stability .
Q. (Advanced) How can computational chemistry predict the stability and reactivity of the cyclopropane ring in this compound?
Answer:
Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), can model the cyclopropane ring’s electronic and steric effects. Key parameters include:
- Bond dissociation energies : To assess ring-opening tendencies under thermal or photolytic conditions.
- NBO (Natural Bond Orbital) analysis : To evaluate hyperconjugation effects stabilizing the ring.
- Solvent modeling : Predicting solubility and hydrogen-bonding interactions involving the hydroxyl group.
For example, thermodynamic data for structurally related compounds (e.g., boiling points and Gibbs free energy values) can validate computational predictions . Advanced studies should cross-reference computed results with experimental spectral data (e.g., IR or Raman) to resolve discrepancies .
Q. (Basic) Which spectroscopic techniques are optimal for characterizing 2-propanone, 1-(1-hydroxycyclopropyl)-, and how do its spectral features compare to other ketones?
Answer:
- Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of H₂O or cyclopropane ring cleavage) are critical. For 2-propanone derivatives, ions like C₃H₅O₂⁺ (m/z 73) are common .
- NMR :
- ¹H NMR : The hydroxyl proton (δ 1.5–3.5 ppm, broad) and cyclopropane protons (δ 0.5–1.5 ppm, multiplet) are distinctive.
- ¹³C NMR : The ketone carbonyl (δ 205–220 ppm) and cyclopropane carbons (δ 10–25 ppm) differ from linear ketones.
- IR : Strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200 cm⁻¹) confirm functional groups.
Comparative studies with hydroxyacetone (2-propanone, 1-hydroxy) show shifts in cyclopropane-related peaks due to ring strain .
Q. (Advanced) How should researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) for this compound?
Answer:
Discrepancies in thermodynamic data (e.g., boiling points) may arise from impurities, measurement techniques, or computational assumptions. Methodological steps include:
Source validation : Prioritize data from NIST or peer-reviewed journals over commercial databases .
Reproducibility : Replicate measurements using techniques like differential scanning calorimetry (DSC) or gas chromatography (GC).
Outlier analysis : Use statistical tools (e.g., Grubbs’ test) to identify anomalous data points. For example, NIST notes that outliers >2σ from the mean should be scrutinized .
For 2-propanone derivatives, cross-check experimental boiling points (e.g., 418.2 K for a methoxyphenyl analog) against group-contribution models (e.g., Joback method) .
Q. (Basic) What side reactions are common during synthesis, and how can they be mitigated?
Answer:
Common side reactions include:
- Ring-opening : The cyclopropane may cleave under acidic/basic conditions, forming allylic alcohols or alkenes.
- Oxidation : The hydroxyl group may oxidize to a carbonyl, forming undesired diketones.
Mitigation strategies:
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Employ mild reagents (e.g., NaBH₄ for reductions) to preserve the cyclopropane ring.
- Monitor reaction progress via TLC or in-situ FTIR to detect intermediates .
Q. (Advanced) How does the hydroxycyclopropyl group influence hydrogen bonding and solubility compared to other substituents?
Answer:
The hydroxyl group enhances solubility in polar solvents (e.g., water or ethanol) via hydrogen bonding, while the cyclopropane ring reduces solubility in nonpolar solvents due to steric rigidity. Computational studies (e.g., COSMO-RS) predict logP values to assess hydrophobicity. For example:
- Hydrogen-bond donor strength : The hydroxyl group’s acidity (pKa ~12–14) can be measured via potentiometric titration.
- Comparative analysis : Replace the cyclopropane with cyclohexane or benzene to evaluate solubility changes.
Structural analogs (e.g., 1-hydroxy-2-propanone) show higher aqueous solubility due to the absence of the hydrophobic cyclopropane .
Q. (Advanced) What strategies are recommended for stereoselective synthesis of chiral derivatives of this compound?
Answer:
Chiral induction methods include:
- Asymmetric catalysis : Use chiral ligands (e.g., BINOL or salen complexes) during cyclopropanation.
- Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze racemic mixtures.
- Chiral auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to control stereochemistry.
Validate enantiomeric excess (ee) via chiral HPLC or polarimetry, referencing methods for similar ketones .
Properties
CAS No. |
80345-20-6 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-(1-hydroxycyclopropyl)propan-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(7)4-6(8)2-3-6/h8H,2-4H2,1H3 |
InChI Key |
WOBFRPMJRYQBFK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1(CC1)O |
Canonical SMILES |
CC(=O)CC1(CC1)O |
Origin of Product |
United States |
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